![molecular formula C9H10F3N5 B1482900 4-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098077-90-6](/img/structure/B1482900.png)
4-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole, commonly referred to as AMCPT, is a novel pyrazole derivative that has been the subject of much research in recent years. AMCPT is a versatile compound that has been found to have a wide range of applications in the fields of biology, chemistry, and medicine.
Scientific Research Applications
Precursor for 3-Ethoxymethyl-5-trifluoromethyl-1H-pyrazoles
4-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole is utilized in the synthesis of various pyrazole derivatives. For instance, brominated trihalomethylenones are explored as precursors for synthesizing 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. The process involves a sequence of substitution and cycloaddition reactions, resulting in products like 3-[4(5)-phenyl-1,2,3-triazolyl]5- ethoxycarbonyl-1H-pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester (Martins et al., 2013).
Copper-catalyzed Synthesis
The compound is involved in copper-catalyzed synthesis processes. For example, copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives produces a series of 4-trifluoromethyl pyrazoles under optimized conditions, highlighting the compound's role in creating pyrazole structures with high regioselectivity and yields (Lu et al., 2019).
Catalytic and Chemical Transformations
Copper-Mediated Domino Cyclization
A noteworthy application is in copper-mediated domino cyclization/trifluoromethylation/deprotection processes. This method utilizes α,β-alkynic tosylhydrazones to produce 4-(trifluoromethyl)pyrazoles, demonstrating the compound's utility in crafting functional pyrazole cores with good functional group compatibility (Wang et al., 2017).
properties
IUPAC Name |
4-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5/c10-9(11,12)8-7(3-14-16-13)5-17(15-8)4-6-1-2-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBCQBWWOJWNSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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